Rhodium chloride (RhCl2) Rhodium chloride (RhCl2)
Brand Name: Vulcanchem
CAS No.: 13783-12-5
VCID: VC16958757
InChI: InChI=1S/2ClH.Rh/h2*1H;/q;;+2/p-2
SMILES:
Molecular Formula: Cl2Rh
Molecular Weight: 173.81 g/mol

Rhodium chloride (RhCl2)

CAS No.: 13783-12-5

Cat. No.: VC16958757

Molecular Formula: Cl2Rh

Molecular Weight: 173.81 g/mol

* For research use only. Not for human or veterinary use.

Rhodium chloride (RhCl2) - 13783-12-5

Specification

CAS No. 13783-12-5
Molecular Formula Cl2Rh
Molecular Weight 173.81 g/mol
IUPAC Name rhodium(2+);dichloride
Standard InChI InChI=1S/2ClH.Rh/h2*1H;/q;;+2/p-2
Standard InChI Key UOPIRNHVGHLLDZ-UHFFFAOYSA-L
Canonical SMILES [Cl-].[Cl-].[Rh+2]

Introduction

Chemical and Physical Properties

General Characteristics

RhCl₂ is a hygroscopic solid, often appearing as a brown or red-brown crystalline material depending on its hydration state and ligand environment . Its solubility varies significantly with coordinating solvents; for instance, it exhibits limited solubility in water but dissolves readily in polar aprotic solvents such as acetonitrile or dimethylformamide .

Magnetic and Spectroscopic Properties

Magnetic susceptibility measurements of rhodium(II) complexes reveal paramagnetic behavior, consistent with a d⁷ electronic configuration . Infrared (IR) spectroscopy of RhCl₂-containing species, such as trans-[RhCl(CO)(PBuᵗ₂R)₂], shows characteristic ν(CO) stretching frequencies between 1,950–2,050 cm⁻¹, indicative of strong π-backbonding from rhodium to carbonyl ligands . Nuclear magnetic resonance (NMR) studies, particularly ³¹P NMR, provide insights into the ligand environment, with chemical shifts ranging from δ 25–40 ppm for tertiary phosphine ligands .

Synthesis and Preparation Methods

Reduction of Rhodium(III) Precursors

A common route to RhCl₂ derivatives involves the controlled reduction of rhodium(III) chloride (RhCl₃). For example, treatment of hydrated RhCl₃ with carbon monoxide (CO) under reflux yields dimeric [Rh₂Cl₂(CO)₄], a key Rh(I) species that can undergo further redox transformations :

2 RhCl3(H2O)3+6 CORh2Cl2(CO)4+2 COCl2+6 H2O[2]2\ \text{RhCl}_3(\text{H}_2\text{O})_3 + 6\ \text{CO} \rightarrow \text{Rh}_2\text{Cl}_2(\text{CO})_4 + 2\ \text{COCl}_2 + 6\ \text{H}_2\text{O} \quad[2]

This reaction highlights the interplay between Rh(III) and Rh(I) states, with intermediate Rh(II) species postulated during the reduction process .

Ligand-Assisted Stabilization

Rhodium(II) complexes are frequently stabilized by strong-field ligands. For instance, di-tert-butylalkylphosphines (PBuᵗ₂R) react with RhCl₃ in ethanol to form trans-[RhCl(CO)(PBuᵗ₂R)₂], where the phosphine ligands suppress disproportionation of Rh(II) . Similarly, 1,5-cyclooctadiene (COD) forms air-stable dimeric complexes such as [RhCl(COD)]₂, which serve as precursors for catalytic applications :

2 RhCl33H2O+2 COD+2 Na2CO3[RhCl(COD)]2+2 CH3CHO+8 H2O+2 CO2[3]2\ \text{RhCl}_3\cdot3\text{H}_2\text{O} + 2\ \text{COD} + 2\ \text{Na}_2\text{CO}_3 \rightarrow [\text{RhCl(COD)}]_2 + 2\ \text{CH}_3\text{CHO} + 8\ \text{H}_2\text{O} + 2\ \text{CO}_2 \quad[3]

Structural Characteristics and Bonding

Dimeric Configurations

X-ray crystallographic studies of [Rh₂Cl₂(CO)₄] reveal a planar Rh₂Cl₂ core with two bridging chloride ligands and four terminal CO groups . Each rhodium center adopts a square-planar geometry, with a dihedral angle of 126.8° between the RhCl₂ planes . The nonbonding Rh···Rh distance (≈3.2 Å) precludes direct metal-metal interactions, emphasizing the role of bridging ligands in stabilizing the dimer .

Ligand Influence on Geometry

The coordination geometry of RhCl₂ derivatives is highly ligand-dependent. For example, N-heterocyclic carbenes (NHCs) induce a cis-[RhCl(NHC)(CO)₂] configuration, as evidenced by IR spectroscopy and single-crystal analyses . In contrast, bulky phosphine ligands favor trans arrangements to minimize steric strain .

Reactivity and Chemical Behavior

Ligand Substitution Reactions

RhCl₂ complexes undergo facile ligand exchange, a property exploited in catalyst design. Reaction with triphenylphosphine (PPh₃) displaces CO ligands, yielding trans-RhCl(CO)(PPh₃)₂ :

Rh2Cl2(CO)4+4 PPh32 trans-RhCl(CO)(PPh3)2+2 CO[2]\text{Rh}_2\text{Cl}_2(\text{CO})_4 + 4\ \text{PPh}_3 \rightarrow 2\ \text{trans-RhCl(CO)(PPh}_3\text{)}_2 + 2\ \text{CO} \quad[2]

This reactivity is enthalpy-driven, with ΔH values for adduct formation (e.g., with tetrahydrothiophene) measured at -31.8 kJ mol⁻¹ .

Redox Activity

The Rh(II)/Rh(I) redox couple is electrochemically accessible, as demonstrated by cyclic voltammetry studies of [CpRh(PQN)(NCCH₃)]²⁺ complexes (Cp = pentamethylcyclopentadienyl, PQN = 8-(diphenylphosphino)quinoline) . Reduction potentials near -2.26 V vs. Fc+/0 correlate with ligand loss and stabilization of Rh(I) species .

Applications in Catalysis and Industry

Homogeneous Hydrogenation

[RhCl(COD)]₂-derived catalysts enable asymmetric hydrogenation of prochiral alkenes, achieving enantiomeric excesses >95% in pharmaceutical intermediates . The electrophilic "[Rh(COD)]⁺" fragment facilitates substrate activation via π-coordination .

Carbonylation Reactions

RhCl₂-CO systems catalyze the carbonylation of methanol to acetic acid, with turnover frequencies exceeding 10⁴ h⁻¹ under industrial conditions . Mechanistic studies implicate [RhCl₂(CO)₂]⁻ as the active species .

Analytical Methods and Characterization

Spectroscopic Techniques

  • IR Spectroscopy: CO stretching frequencies provide a sensitive probe of electron density at rhodium .

  • ³¹P NMR: Chemical shifts and coupling constants elucidate phosphine ligand binding modes .

  • X-ray Absorption Spectroscopy (XAS): Edge features near 23.2 keV (Rh K-edge) resolve oxidation state and coordination number .

Diffraction Studies

Single-crystal X-ray diffraction remains the gold standard for determining bond lengths and angles. For example, Rh-Cl distances in [Rh₂Cl₂(CO)₄] average 2.38 Å, while Rh-CO bonds measure 1.82 Å .

Future Research Directions

Advances in RhCl₂ chemistry will likely focus on:

  • Stabilization of Monomeric Rh(II) Species: Through novel ligand designs (e.g., redox-active pincer ligands).

  • Electrocatalytic Applications: Leveraging the Rh(II)/Rh(I) couple for CO₂ reduction or H₂ evolution .

  • Green Chemistry: Solvent-free synthesis routes to minimize environmental impact .

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